5-Methylisothiazolidine 1,1-dioxide

説明

BenchChem offers high-quality 5-Methylisothiazolidine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisothiazolidine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

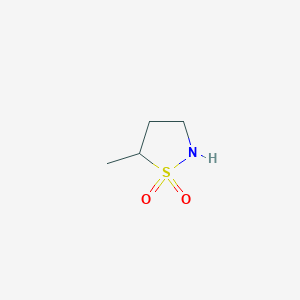

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4-2-3-5-8(4,6)7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCIZRGGXDWGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280348 | |

| Record name | Isothiazolidine, 5-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-54-0 | |

| Record name | Isothiazolidine, 5-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67804-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 5-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is the chemical structure of 5-Methylisothiazolidine 1,1-dioxide

An In-Depth Technical Guide to 5-Methylisothiazolidine 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of 5-Methylisothiazolidine 1,1-dioxide, a heterocyclic compound belonging to the class of saturated sultams. While specific experimental data for this particular molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established knowledge of the isothiazolidine 1,1-dioxide scaffold and related cyclic sulfonamides. The guide will cover the chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and potential applications in research and drug development. The content is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, providing a foundational understanding and a practical framework for the synthesis and investigation of this and similar molecules.

Introduction to the Isothiazolidine 1,1-dioxide Scaffold

Isothiazolidine 1,1-dioxides are a class of five-membered saturated heterocyclic compounds containing a sulfonamide group within the ring. These structures, also known as γ-sultams, are of significant interest in medicinal chemistry due to their unique stereoelectronic properties and their role as metabolically stable bioisosteres of lactams.[1] The conformational rigidity of the sultam ring can enhance binding affinity to biological targets, and their reduced polarity compared to linear sulfonamides may improve membrane permeability.[2][3]

The core isothiazolidine 1,1-dioxide structure serves as a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5] This guide focuses on a specific derivative, 5-Methylisothiazolidine 1,1-dioxide, and aims to provide a thorough technical understanding for its synthesis and potential utility.

Chemical Structure of 5-Methylisothiazolidine 1,1-dioxide:

The chemical structure of 5-Methylisothiazolidine 1,1-dioxide is characterized by a saturated five-membered ring containing a sulfur atom, a nitrogen atom, and three carbon atoms. The sulfur atom is fully oxidized to a sulfone group (1,1-dioxide), and a methyl group is attached to the carbon atom at the 5th position of the ring.

Caption: Chemical structure of 5-Methylisothiazolidine 1,1-dioxide.

Physicochemical Properties

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₄H₉NO₂S | Based on the chemical structure. |

| Molecular Weight | 135.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | The parent compound is a liquid, and the addition of a methyl group is unlikely to change the state.[6] |

| Boiling Point | > 200 °C (decomposes) | Expected to be higher than the parent compound due to increased molecular weight. Sultams can be thermally labile. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Moderately soluble in water. | The polar sulfonamide group confers solubility in polar solvents. The methyl group may slightly decrease water solubility compared to the parent compound. |

| pKa | ~10-11 | The N-H proton of the sulfonamide is weakly acidic. |

Proposed Synthesis of 5-Methylisothiazolidine 1,1-dioxide

A plausible synthetic route to 5-Methylisothiazolidine 1,1-dioxide can be adapted from established methods for the synthesis of related isothiazolidine-1,1-dioxides.[1][7] The proposed pathway involves the reaction of a suitable amino alcohol with a sulfonyl chloride, followed by intramolecular cyclization.

Caption: Proposed synthetic pathway for 5-Methylisothiazolidine 1,1-dioxide.

Experimental Protocol

Step 1: Synthesis of N-(1-methyl-3-hydroxypropyl)ethanesulfonamide

-

To a stirred solution of 3-amino-1-butanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add ethanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(1-methyl-3-hydroxypropyl)ethanesulfonamide.

Step 2: Synthesis of 3-(Ethylsulfonylamino)butyl methanesulfonate

-

To a stirred solution of N-(1-methyl-3-hydroxypropyl)ethanesulfonamide (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(ethylsulfonylamino)butyl methanesulfonate, which can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to 5-Methylisothiazolidine 1,1-dioxide

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(ethylsulfonylamino)butyl methanesulfonate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Methylisothiazolidine 1,1-dioxide.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 5-Methylisothiazolidine 1,1-dioxide can be confirmed by standard spectroscopic techniques. The following are the expected spectral data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.0-3.8 (m, 1H, CH-CH₃), 3.4-3.2 (m, 2H, N-CH₂), 3.2-3.0 (m, 2H, S-CH₂), 2.0-1.8 (m, 2H, CH₂-CH), 1.4 (d, J = 6.8 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 55.0 (C5), 52.0 (C3), 35.0 (C4), 20.0 (CH₃).

-

IR (neat, cm⁻¹): 3280 (N-H stretch), 2970, 2930 (C-H stretch), 1320, 1140 (SO₂ stretch).

-

Mass Spectrometry (ESI+): m/z 136.04 [M+H]⁺.

Potential Applications in Research and Drug Development

The sultam scaffold is a key pharmacophore in a variety of biologically active molecules.[5] The introduction of a methyl group at the 5-position of the isothiazolidine 1,1-dioxide ring can influence the compound's stereochemistry and lipophilicity, potentially leading to novel biological activities.

Caption: Potential therapeutic applications of the isothiazolidine 1,1-dioxide scaffold.

-

Antibacterial Agents: Sultams are known to inhibit bacterial enzymes and have been developed as antibiotics.[4]

-

Anticancer Agents: Certain cyclic sulfonamides have demonstrated potent anticancer activity by targeting various enzymes and cellular pathways.[5]

-

Antiviral Agents: The sultam moiety has been incorporated into molecules with significant antiviral activity, including against HIV.[2]

-

Anti-inflammatory Agents: Derivatives of cyclic sulfonamides have shown promise as anti-inflammatory drugs.[4]

-

Chiral Auxiliaries: The rigid ring structure of sultams makes them useful as chiral auxiliaries in asymmetric synthesis.[3]

The synthesis and screening of a library of derivatives based on the 5-Methylisothiazolidine 1,1-dioxide scaffold could lead to the discovery of novel therapeutic agents.

Conclusion

5-Methylisothiazolidine 1,1-dioxide is a promising, yet underexplored, member of the saturated sultam family. This technical guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The versatility of the isothiazolidine 1,1-dioxide core suggests that this compound and its derivatives could be valuable tools in drug discovery and development. Further research is warranted to synthesize and evaluate the biological activities of this and related compounds.

References

-

The underutilized therapeutic potential of cyclic sulfonamides. [Link]

-

The underutilized therapeutic potential of cyclic sulfonamides - Taylor & Francis. [Link]

-

Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy - ResearchGate. [Link]

-

The underutilized therapeutic potential of cyclic sulfonamides - Taylor & Francis. [Link]

-

(PDF) Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy - ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. [Link]

-

(PDF) The Chemistry of Sultones and Sultams - Academia.edu. [Link]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC. [Link]

-

Examples of biologically active saturated fused sultams - ResearchGate. [Link]

-

Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation | Organic Letters - ACS Publications. [Link]

-

Synthesis of benzo[f][2][4]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes - Chemical Communications (RSC Publishing). [Link]

-

Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC. [Link]

-

SATURATED FLUID PROPERTIES - Thermopedia. [Link]

-

METHYLISOTHIAZOLINONE - precisionFDA. [Link]

-

N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC. [Link]

-

Methylisothiazolinone - Wikipedia. [Link]

-

1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook. [Link]

-

(PDF) Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities - ResearchGate. [Link]

-

Crystal Structure of the Biocide Methylisothiazolinone - ResearchGate. [Link]

-

Methylchloroisothiazolinone - Wikipedia. [Link]

Sources

5-Methylisothiazolidine 1,1-dioxide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isothiazolidine 1,1-dioxide Scaffold in Modern Drug Discovery

The isothiazolidine 1,1-dioxide, also known as a γ-sultam, represents a fascinating and increasingly important heterocyclic scaffold in medicinal chemistry. As cyclic sulfonamides, sultams are recognized for their unique physicochemical properties, which often translate into favorable pharmacokinetic profiles in drug candidates.[1] The sulfonamide group is a well-established pharmacophore, present in a wide array of approved drugs.[2] Its cyclic counterpart, the sultam, offers a more conformationally restricted structure, which can be advantageous for achieving selective binding to biological targets.[3]

This guide focuses on a specific derivative, 5-Methylisothiazolidine 1,1-dioxide. While detailed experimental data for this particular analogue is limited in publicly accessible literature, this document will provide a comprehensive overview of the physical and chemical properties of the core isothiazolidine 1,1-dioxide ring system. By understanding the fundamental chemistry of the parent scaffold, researchers can better anticipate the behavior and potential applications of its derivatives, including the 5-methyl substituted variant. This guide will cover the synthesis, reactivity, and potential applications in drug development, supported by established methodologies and data from closely related compounds.

The isothiazolidine 1,1-dioxide scaffold is a key reactant in the synthesis of a variety of biologically active molecules, including orally bioavailable hepatitis B capsid inhibitors and cryptochrome inhibitors with potential as antidiabetic agents.[4] The stability and synthetic tractability of the sultam ring make it an attractive building block for the construction of diverse small molecule libraries for high-throughput screening.[5]

Physicochemical Properties

| Property | Value (for Isothiazolidine 1,1-dioxide) | Reference |

| Molecular Formula | C3H7NO2S | [4] |

| Molecular Weight | 121.16 g/mol | [4] |

| CAS Number | 5908-62-3 | [4] |

| Appearance | Transparent Liquid | [4] |

| Solubility | Soluble in DMSO (27.5 mg/mL) | [4] |

Chemical Structure and Reactivity

The core structure of 5-Methylisothiazolidine 1,1-dioxide is a five-membered ring containing a sulfonamide group. The sulfur atom is in its highest oxidation state (+6), contributing to the stability of the ring.

Figure 1: Chemical structure of 5-Methylisothiazolidine 1,1-dioxide.

The reactivity of the isothiazolidine 1,1-dioxide ring is primarily centered around the nitrogen atom of the sulfonamide and the adjacent methylene groups.

-

N-Functionalization: The proton on the nitrogen is acidic and can be removed by a base, allowing for N-alkylation, N-arylation, or acylation. This provides a key handle for introducing diversity into molecules containing this scaffold.

-

Ring Stability: The sultam ring is generally stable to a range of reaction conditions, making it a robust building block in multi-step syntheses.

-

Reactivity of Ring Carbons: The carbons at the 3 and 4 positions can potentially be functionalized, although this is less common than N-functionalization.

Figure 2: General reactivity pathways of the isothiazolidine 1,1-dioxide scaffold.

Synthesis of 5-Methylisothiazolidine 1,1-dioxide

A common and effective method for the synthesis of γ-sultams is the intramolecular cyclization of a suitable precursor.[6] For 5-Methylisothiazolidine 1,1-dioxide, a plausible synthetic route involves the sulfonylation of an amino acid derivative followed by an intramolecular carbo-Michael reaction.[6]

Proposed Synthetic Pathway

Figure 3: Proposed synthetic workflow for 5-Methylisothiazolidine 1,1-dioxide.

Experimental Protocol: General Procedure for the Synthesis of Alkyl Isothiazolidine-1,1-dioxide-3-carboxylates

The following is a generalized protocol adapted from the synthesis of related isothiazolidine-1,1-dioxide 3-carboxylates and can be modified for the synthesis of 5-Methylisothiazolidine 1,1-dioxide.[6]

Step 1: Synthesis of the Vinyl Sulfonamide Intermediate

-

To a solution of the starting amino acid ester hydrochloride (e.g., Alanine methyl ester hydrochloride) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

-

Slowly add a solution of (2-chloroethyl)sulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate.

Step 2: Intramolecular Carbo-Michael Addition

-

To a solution of the vinyl sulfonamide intermediate in a suitable solvent (e.g., THF or DMF), add a strong base (e.g., sodium hydride) at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | - A multiplet for the proton at C5. - A doublet for the methyl group at C5. - Distinct multiplets for the diastereotopic protons at C3 and C4. - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the methyl carbon. - Signals for the C3, C4, and C5 carbons of the ring. |

| IR Spectroscopy | - A characteristic N-H stretching vibration. - Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group. - C-H stretching and bending vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the loss of SO₂ and other small fragments. |

Applications in Drug Development

The isothiazolidine 1,1-dioxide scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. Its rigid, five-membered ring structure can serve as a bioisosteric replacement for other cyclic systems or can be used to orient substituents in a defined three-dimensional space to optimize interactions with a biological target.

-

Antiviral Agents: The parent compound, isothiazolidine 1,1-dioxide, is a reactant in the synthesis of orally bioavailable hepatitis B capsid inhibitors.[4]

-

Antidiabetic Agents: This scaffold is also used in the preparation of cryptochrome inhibitors, which are being investigated as potential treatments for diabetes.[4]

-

Enzyme Inhibitors: Fused sultams have shown inhibitory activity against a range of enzymes, including COX-2, HIV integrase, and lipoxygenase.[1][7]

-

Central Nervous System (CNS) Agents: The sultam moiety has been incorporated into molecules targeting AMPA receptors, suggesting potential applications in treating neurological disorders.[1]

-

Antibacterial and Antifungal Agents: The inherent biological activity of the broader isothiazolinone class suggests that sultam derivatives may also possess antimicrobial properties.[5]

The development of efficient, one-pot, multi-component reactions for the synthesis of isothiazolidine 1,1-dioxide libraries allows for the rapid generation of a large number of diverse compounds for high-throughput screening, accelerating the discovery of new drug leads.[5]

Conclusion

5-Methylisothiazolidine 1,1-dioxide, as a member of the γ-sultam class of heterocyclic compounds, holds significant potential as a versatile building block in drug discovery and development. While specific experimental data for this derivative is sparse, a thorough understanding of the synthesis, reactivity, and biological relevance of the parent isothiazolidine 1,1-dioxide scaffold provides a solid foundation for its use in medicinal chemistry programs. The synthetic accessibility and chemical stability of this ring system, coupled with the proven biological activities of sultam-containing molecules, make it an attractive target for further investigation by researchers and scientists in the pharmaceutical industry.

References

-

Al-Amin, M., & Fettinger, J. C. (2012). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. PMC. Retrieved from [Link]

-

Guchhait, S. K., & Madaan, A. (2011). Recent Developments in the Synthesis of Fused Sultams. Chemical Reviews. Retrieved from [Link]

-

AIR Unimi. (n.d.). Synthesis of enantiomerically pure polyfluorobenzo[d]sultams. Retrieved from [Link]

-

Wamberg, M., et al. (2009). Reactivity of isothiazolones and isothiazolone-1-oxides in the inhibition of the PCAF histone acetyltransferase. PubMed. Retrieved from [Link]

-

ChemRxiv. (2023). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). Retrieved from [Link]

-

ResearchGate. (2021). An unexpected synthesis of β-amino-α-mesyl-γ-sultams upon mesylation of hindered α-aminonitriles. Retrieved from [Link]

-

Tan, S. H., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PMC. Retrieved from [Link]

-

Dobrydnev, A. V., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. air.unimi.it [air.unimi.it]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR spectroscopic data for 5-Methylisothiazolidine 1,1-dioxide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methylisothiazolidine 1,1-dioxide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methylisothiazolidine 1,1-dioxide. As a saturated heterocyclic compound belonging to the sultam class, its structural elucidation relies heavily on the precise interpretation of NMR spectra. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed ab initio prediction of its ¹H and ¹³C NMR spectra. The predictions are grounded in fundamental NMR principles, including chemical environment effects, spin-spin coupling, and stereochemical considerations. Furthermore, this guide furnishes a rigorous, field-proven experimental protocol for the acquisition and validation of the actual NMR data, ensuring scientific integrity and reproducibility.

Introduction to 5-Methylisothiazolidine 1,1-dioxide and NMR Analysis

5-Methylisothiazolidine 1,1-dioxide is a five-membered saturated heterocyclic compound containing a sulfonamide group within the ring, commonly referred to as a γ-sultam. The structural rigidity and stereochemical complexity of such rings make NMR spectroscopy an indispensable tool for their characterization. The chemical shift of each nucleus provides insight into its local electronic environment, while spin-spin coupling patterns reveal the connectivity of the atomic framework.

This guide is structured to serve two primary purposes: first, to provide a robust theoretical framework for understanding the expected NMR signatures of the title compound, and second, to offer a practical, step-by-step protocol for researchers to acquire and confirm this data experimentally.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 5-Methylisothiazolidine 1,1-dioxide are systematically numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is predicted to exhibit distinct signals for each unique proton environment. The presence of a chiral center at C5 renders the geminal protons on C4 (H⁴ᵃ and H⁴ᵇ) and C3 (H³ᵃ and H³ᵇ) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[1][2][3]

Table 1: Predicted ¹H NMR Data for 5-Methylisothiazolidine 1,1-dioxide

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H⁵ | 3.6 - 3.9 | m (dq) | JH⁵-H⁴ᵃ ≈ 7-9, JH⁵-H⁴ᵇ ≈ 5-7, JH⁵-C⁶H₃ ≈ 6-7 |

| H⁴ᵃ / H⁴ᵇ | 3.2 - 3.7 | m | Jgem ≈ 13-15, JH⁴-H⁵ ≈ 5-9, JH⁴-H³ ≈ 7-9 |

| H³ᵃ / H³ᵇ | 3.0 - 3.4 | m | Jgem ≈ 12-14, JH³-H⁴ ≈ 7-9 |

| N1-H | 4.5 - 6.0 | br s | - |

| C⁶-H₃ | 1.4 - 1.6 | d | JC⁶H₃-H⁵ ≈ 6-7 |

Causality Behind Predicted ¹H NMR Parameters:

-

H⁵ Proton: This methine proton is adjacent to the nitrogen atom and is situated at a chiral center. Its chemical shift is moved downfield due to the inductive effect of the neighboring nitrogen. It is expected to be a complex multiplet, likely a doublet of quartets (or quartet of doublets), due to coupling with the two diastereotopic protons on C4 and the three protons of the methyl group (C6).

-

H⁴ Protons (Diastereotopic Pair): The C4 methylene protons are directly attached to a carbon adjacent to the strongly electron-withdrawing sulfonyl (SO₂) group. This proximity causes a significant downfield shift. Because of the chiral center at C5, H⁴ᵃ and H⁴ᵇ are in different chemical environments and are thus diastereotopic.[1][3] They will appear as two separate multiplets. Each signal will be complex, theoretically a doublet of doublets of doublets (ddd), due to geminal coupling to each other, and vicinal coupling to H⁵ and the two H³ protons.

-

H³ Protons (Diastereotopic Pair): The C3 methylene protons are adjacent to the nitrogen atom, which shifts them downfield. They are also diastereotopic, though their chemical shift difference may be less pronounced than for the H⁴ protons. They will appear as two multiplets, each split by the geminal coupling to each other and vicinal coupling to the two H⁴ protons.

-

N1-H Proton: The proton on the nitrogen atom is expected to be a broad singlet, as is common for N-H protons, due to quadrupole broadening and potential chemical exchange. Its chemical shift can be highly dependent on solvent and concentration.

-

C⁶-H₃ Protons: The methyl group protons are on a saturated carbon and are expected to appear at a relatively upfield position. They will be split into a doublet by the single adjacent H⁵ proton.

Predicted ¹³C NMR Spectroscopic Data

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly influenced by the electronegativity of adjacent atoms and the overall electronic structure.[4]

Table 2: Predicted ¹³C NMR Data for 5-Methylisothiazolidine 1,1-dioxide

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 | 55 - 65 |

| C5 | 48 - 58 |

| C3 | 40 - 50 |

| C6 | 18 - 25 |

Causality Behind Predicted ¹³C NMR Parameters:

-

C4 Carbon: This carbon is directly bonded to the sulfur atom of the highly electron-withdrawing sulfonyl group. This will cause a significant deshielding effect, resulting in the most downfield chemical shift among the aliphatic carbons.

-

C5 Carbon: This methine carbon is attached to a nitrogen atom and a methyl group. The electronegative nitrogen causes a downfield shift.

-

C3 Carbon: This methylene carbon is also attached to the nitrogen atom, leading to a downfield shift, but it is expected to be slightly more shielded (upfield) than C5.

-

C6 Carbon: The methyl carbon is a typical aliphatic carbon and is expected to have the most upfield chemical shift in the spectrum.

Experimental Protocol for Data Acquisition and Validation

To ensure the acquisition of high-quality, reproducible NMR data for 5-Methylisothiazolidine 1,1-dioxide, the following detailed protocol should be followed. This protocol is designed as a self-validating system.

Step 1: Sample Preparation

-

Weigh the Analyte: For ¹H NMR, accurately weigh 5-10 mg of the purified compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Dissolve the Sample: Transfer the weighed analyte to a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent.

-

Add Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm.[6]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution is free of any solid particulates.

Step 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment (e.g., Bruker's zg30).

-

Spectral Width (SW): ~16 ppm (e.g., centered at 6 ppm).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., Bruker's zgpg30).

-

Spectral Width (SW): ~220 ppm (e.g., centered at 100 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or higher, depending on sample concentration.

-

Temperature: 298 K.

Step 3: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform the Fourier transformation.

-

Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration (¹H only): Integrate the signals to determine the relative ratios of the protons.

Step 4: Structural Validation (Trustworthiness)

To definitively confirm the assignments made from the 1D spectra, it is highly recommended to perform 2D NMR experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the H⁵-H⁴, H⁴-H³, and H⁵-C⁶H₃ connectivities.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of both the proton and carbon signals.[4][7]

Conclusion

This technical guide provides a detailed theoretical prediction and a comprehensive experimental framework for the ¹H and ¹³C NMR analysis of 5-Methylisothiazolidine 1,1-dioxide. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and provide a strong foundation for interpreting experimental data. By following the detailed experimental protocol and utilizing 2D NMR techniques for validation, researchers can confidently elucidate and confirm the structure of this and related sultam compounds with high scientific rigor.

References

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from a relevant university chemistry resource.

- Kupce, E., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances.

- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.

- LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.

- Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.

- University of Wisconsin-Madison. (n.d.). From 1H NMR, we get: • Chemical shift data (δ)

- Kim, J., et al. (2022).

- OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.

- Fulmer, G. R., et al. (2010). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Organometallics.

- Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how? r/chemistry.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 3. reddit.com [reddit.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Methylisothiazolidine 1,1-dioxide

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of peer-reviewed scientific literature and crystallographic databases, it has been determined that the specific crystal structure and corresponding X-ray diffraction data for 5-Methylisothiazolidine 1,1-dioxide are not publicly available at this time. The synthesis of this compound has been reported, but its detailed three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, does not appear to have been published in the accessible scientific domain.

This guide will, therefore, pivot to provide a foundational understanding of the methodologies that would be employed for such a structural determination. We will outline the theoretical and practical considerations for a researcher aiming to elucidate the crystal structure of 5-Methylisothiazolidine 1,1-dioxide. This document will serve as a detailed roadmap for the necessary experimental and analytical workflow, grounded in established crystallographic principles. We will draw upon data from closely related structures to provide context and realistic experimental parameters.

Part 1: Introduction to the Structural Analysis of Isothiazolidine Derivatives

The isothiazolidine scaffold is a key heterocyclic motif present in a variety of biologically active compounds. The addition of a methyl group at the 5-position and the oxidation of the sulfur atom to a sulfone (1,1-dioxide) can significantly influence the molecule's conformation, polarity, and intermolecular interactions. These factors are critical in understanding its pharmacokinetic and pharmacodynamic properties, making its crystal structure a subject of considerable interest in drug design and development.

A definitive crystal structure provides precise information on bond lengths, bond angles, and the overall three-dimensional shape of the molecule. It also reveals the packing arrangement of molecules in the solid state, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new derivatives with improved therapeutic profiles.

Part 2: Proposed Experimental and Analytical Workflow

This section details the necessary steps to determine the crystal structure of 5-Methylisothiazolidine 1,1-dioxide.

Synthesis and Purification

The first critical step is the synthesis of high-purity 5-Methylisothiazolidine 1,1-dioxide. A number of synthetic routes to isothiazolidine 1,1-dioxides have been reported in the literature, often involving the cyclization of appropriate precursors.

Example Synthetic Approach:

A potential route could involve the synthesis of a suitable amino sulfonic acid precursor, followed by an intramolecular cyclization reaction. Purification of the final product to a crystalline solid is paramount for the subsequent steps. This is typically achieved by recrystallization from an appropriate solvent or solvent mixture, aiming for a purity of >99%.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging aspect of a structural study. The following methods are commonly employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

The choice of solvent is critical and is often determined empirically by screening a wide range of solvents with varying polarities.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.

The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams. This process generates a unique diffraction pattern that contains the information needed to determine the crystal structure.

Table 1: Hypothetical X-ray Data Collection and Refinement Parameters for 5-Methylisothiazolidine 1,1-dioxide

| Parameter | Hypothetical Value |

| Empirical formula | C4H9NO2S |

| Formula weight | 135.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.5 Å, b = 10.2 Å, c = 11.8 Å, β = 95° |

| Volume | 658 ų |

| Z | 4 |

| Density (calculated) | 1.36 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.2 x 0.2 x 0.1 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5000 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Completeness to theta = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1500 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Largest diff. peak and hole | 0.45 and -0.30 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using a least-squares minimization procedure. In this process, the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and other parameters are adjusted to improve the agreement. The quality of the final structure is assessed using various metrics, including the R-factor.

Part 3: Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of a crystal structure.

Caption: Experimental workflow for crystal structure determination.

Part 4: Anticipated Structural Features and Their Implications

Based on the known chemistry of related compounds, we can anticipate several key features in the crystal structure of 5-Methylisothiazolidine 1,1-dioxide:

-

Conformation: The saturated five-membered ring is expected to adopt a non-planar conformation, likely an envelope or twist conformation, to minimize steric strain. The position and orientation of the methyl group will be a key determinant of the overall molecular shape.

-

Sulfone Group Geometry: The S-O bond lengths will be characteristic of a sulfone group, and the O-S-O bond angle will be close to the tetrahedral angle. The highly polar nature of the sulfone group will likely play a significant role in the crystal packing.

-

Intermolecular Interactions: The presence of the N-H group and the two oxygen atoms of the sulfone group provides opportunities for hydrogen bonding. It is highly probable that the crystal structure will feature a network of N-H···O hydrogen bonds, which will be a dominant force in the crystal packing.

The elucidation of the precise nature of these features through single-crystal X-ray diffraction would provide invaluable insights for the drug development community, enabling a more rational approach to the design of new isothiazolidine-based therapeutic agents.

References

As the crystal structure of 5-Methylisothiazolidine 1,1-dioxide is not publicly available, this section provides references to general crystallographic methods and the synthesis of related compounds.

- Principles of X-ray Crystallography. Source: A foundational textbook such as "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. URL: A general search on a book vendor's website would provide purchasing options.

- Synthesis of Isothiazolidine 1,1-dioxides. Source: Relevant articles in organic chemistry journals. For example, a search in the Journal of Organic Chemistry or Tetrahedron Letters for the synthesis of isothiazolidine 1,1-dioxides would yield relevant synthetic protocols. URL: Access to these journals is typically through a university or institutional subscription.

Thermodynamic Stability of 5-Methylisothiazolidine 1,1-dioxide at Room Temperature: A Guide to Theoretical Assessment and Empirical Verification

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction: Understanding the Molecule

5-Methylisothiazolidine 1,1-dioxide belongs to the class of γ-sultams. The core structure is an isothiazolidine ring where the sulfur atom is fully oxidized to a stable sulfone (SO₂), and the nitrogen atom is substituted with a methyl group. The sulfone group significantly influences the molecule's electronic properties and chemical reactivity. Unlike their unsaturated and highly reactive cousins, the isothiazolinone biocides, saturated sultams are generally recognized for their chemical stability.[1] The five-membered ring structure is relatively low in ring strain, contributing to its overall thermodynamic stability compared to more strained systems like four-membered β-sultams.[2]

This guide addresses the critical need for stability information by providing both a theoretical foundation and a practical, actionable plan for its empirical validation.

Caption: Chemical Structure of 5-Methylisothiazolidine 1,1-dioxide.

Theoretical Stability Assessment

A molecule's stability is dictated by its constituent functional groups and overall structure. An analysis of 5-Methylisothiazolidine 1,1-dioxide suggests a high degree of stability at room temperature under standard conditions (neutral pH, absence of strong oxidants/reductants, and protection from high-energy light).

The Robustness of the Sulfonamide and Sulfone Moieties

The sulfonamide (R-SO₂-NR'R'') functional group is known for its exceptional chemical and metabolic stability. Studies on various acyclic sulfonamides have demonstrated their resistance to significant degradation even under heat treatment conditions such as pasteurization.[3] The sulfone group (R-SO₂-R') is one of the most stable functional groups in organic chemistry, being highly resistant to oxidation and reduction under ambient conditions. This inherent stability of the core functional groups forms the foundation of the molecule's predicted robustness.

The Influence of the γ-Sultam Ring Structure

Cyclic sulfonamides, or sultams, benefit from the stability of the sulfonamide group, but their reactivity is heavily influenced by ring size.

-

Comparison with Strained Rings: Four-membered β-sultams exhibit significant ring strain, making them highly susceptible to hydrolysis, with reaction rates up to 10⁹-fold faster than their acyclic analogues.[2]

-

Stability of Five-Membered Rings: In contrast, five-membered rings like the γ-sultam in 5-Methylisothiazolidine 1,1-dioxide possess minimal angle strain. This structural feature drastically reduces the driving force for ring-opening reactions, rendering them significantly more stable than β-sultams.

Furthermore, related five-membered cyclic sulfur-nitrogen compounds have been shown to be thermally stable at temperatures well above ambient, for instance, up to 50°C.[4] This evidence strongly supports the hypothesis that the 5-Methylisothiazolidine 1,1-dioxide ring system is thermodynamically stable at room temperature.

Potential Degradation Pathways

While stable under neutral conditions, the molecule is not entirely inert. The most probable degradation pathway under forcing conditions is hydrolysis, which would involve the cleavage of the sulfur-nitrogen (S-N) bond.

Acid- or Base-Mediated Hydrolysis

The primary point of reactivity in the sultam ring is the electrophilic sulfur atom. Under strong acidic or basic conditions, nucleophilic attack by water or hydroxide ions on the sulfur atom can lead to the opening of the ring. Studies on related functionalized γ-sultams have noted their susceptibility to acid-mediated hydrolysis.[5] This reaction would yield the corresponding sulfonic acid derivative.

Caption: Hypothesized hydrolytic degradation of 5-Methylisothiazolidine 1,1-dioxide.

This degradation pathway is not expected to be significant at neutral pH and room temperature but represents the primary risk to be evaluated during stability testing.

Experimental Protocol for Stability Verification

For any research or development application, theoretical stability must be confirmed empirically. The following protocol outlines a systematic approach to defining the stability of 5-Methylisothiazolidine 1,1-dioxide, adhering to principles that ensure trustworthiness and scientific integrity.

Objective

To quantitatively assess the stability of 5-Methylisothiazolidine 1,1-dioxide under long-term (room temperature) and accelerated/forced conditions, and to identify and characterize any potential degradation products.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the empirical stability assessment of the target compound.

Step-by-Step Methodologies

Protocol 1: Development of a Stability-Indicating HPLC-UV/MS Method

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

-

Mobile Phase (Isocratic or Gradient):

-

Start with a simple mobile phase, such as Acetonitrile and Water (both with 0.1% formic acid for improved peak shape and MS compatibility).

-

A typical starting gradient could be 10% to 90% Acetonitrile over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: Monitor at a wavelength of maximum absorbance for the sultam (likely low UV, e.g., 205-220 nm, to be determined by UV scan).

-

MS: Scan a suitable mass range (e.g., m/z 50-500) in positive ion mode to detect the parent ion [M+H]⁺ and potential degradants.

-

-

Validation: The final method must demonstrate specificity, linearity, accuracy, and precision, with the critical requirement being the ability to resolve the parent peak from all potential degradation products generated during the forced degradation study.

Protocol 2: Forced Degradation (Stress Testing)

-

Prepare solutions of 5-Methylisothiazolidine 1,1-dioxide (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours. Analyze at intermediate time points (e.g., 2, 8, 24h).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Keep at room temperature for 24 hours. Analyze at intermediate time points.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples by the validated HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. Compare chromatograms to a control sample stored at 4°C.

Protocol 3: Long-Term Stability Study at Room Temperature

-

Sample Preparation: Place a accurately weighed amount of solid 5-Methylisothiazolidine 1,1-dioxide in sealed, inert vials (e.g., amber glass).

-

Storage Conditions: Store the vials in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH .

-

Testing Schedule: Pull samples for analysis at predetermined time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analysis: At each time point, perform the following tests:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantify the amount of remaining 5-Methylisothiazolidine 1,1-dioxide using the validated HPLC method.

-

Degradation Products: Identify and quantify any new peaks observed in the chromatogram.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Example Stability Data Summary for Long-Term Study at 25°C/60% RH

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Remarks |

| 0 | White Crystalline Solid | 100.0 | < 0.05 | - |

| 3 | Conforms | 99.8 | 0.06 | No significant change |

| 6 | Conforms | 99.9 | 0.07 | No significant change |

| 12 | Conforms | 99.5 | 0.15 | Single specified degradant at 0.08% |

| 24 | Conforms | 99.2 | 0.25 | - |

Interpretation: The stability of the compound is established by the rate at which the assay value decreases and degradation products increase. A specification is typically set (e.g., Assay: 98.0% - 102.0%; Total Degradation Products: NMT 1.0%). The re-test period or shelf-life is the time for which the material is expected to remain within these specifications under the defined storage conditions.

Conclusion

While direct published studies on the thermodynamic stability of 5-Methylisothiazolidine 1,1-dioxide are scarce, a thorough analysis of its chemical structure provides a strong basis for predicting its behavior. The molecule is expected to be highly stable at room temperature due to the inherent robustness of the sulfone functional group and the low-strain five-membered sultam ring. The most probable degradation risk is hydrolytic ring-opening under non-neutral pH conditions. For all drug development and research applications, this theoretical assessment must be supplemented with empirical data. The experimental protocols provided in this guide offer a comprehensive and scientifically rigorous pathway to definitively establish the stability profile, ensuring the quality and integrity of the compound in its intended application.

References

-

Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Source: PubMed, Food Chemistry URL: [Link]

-

Title: Reactivity and Mechanism in the Hydrolysis of β-Sultams. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester. Source: Journal of the Chemical Society, Chemical Communications URL: [Link]

-

Title: A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams. Source: Tetrahedron (via MPG.PuRe) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pure.mpg.de [pure.mpg.de]

Synthesis Pathways and Primary Precursors for 5-Methylisothiazolidine 1,1-Dioxide: A Comprehensive Technical Guide

Executive Summary

5-Methylisothiazolidine 1,1-dioxide (CAS: 67804-54-0) is a highly specialized cyclic sulfonamide ( γ -sultam) that serves as a critical sp 3 -enriched building block in modern medicinal chemistry. It is prominently utilized as a reactant in the synthesis of orally bioavailable hepatitis B capsid inhibitors[1] and cryptochrome (Cry) modulators for the treatment of metabolic disorders such as diabetes and obesity[2].

Due to the unique stereoelectronic properties of the sulfonamide bond, the γ -sultam ring acts as an enzymatically stable bioisostere for lactams and pyroglutamic acid[3]. This whitepaper details the primary synthetic pathways, precursor selection, and field-proven experimental protocols required to synthesize this molecule with high regioselectivity and yield.

Core Precursors and Scaffold Assembly Logic

The construction of the 5-methylisothiazolidine 1,1-dioxide architecture relies on a convergent assembly of a bifunctional electrophile and a strategically protected amine.

Primary Precursors

-

3-Chloropropanesulfonyl chloride: This commercially available reagent provides the foundational 3-carbon backbone and the sulfonyl electrophile necessary for the γ -sultam ring[4].

-

2,4-Dimethoxybenzylamine (DMB-NH 2 ): Acts as the primary nitrogen source and a cleavable protecting group.

The Causality of Protecting Group Selection (E-E-A-T Insight)

In standard amine synthesis, a benzyl (Bn) group is often preferred. However, in sultam chemistry, the sulfur atom within the isothiazolidine ring acts as a potent catalyst poison , strictly contraindicating the use of transition-metal-catalyzed hydrogenolysis (Pd/C, H 2 ) for deprotection. By selecting the highly electron-rich 2,4-dimethoxybenzyl (DMB) group, chemists bypass reductive cleavage entirely. The DMB group can be cleaved under mild acidic conditions (using Trifluoroacetic acid, TFA) because the resulting 2,4-dimethoxybenzyl cation is heavily resonance-stabilized[5].

Primary Synthesis Pathway: The Lithiation-Alkylation Strategy

The most robust and scalable method for synthesizing the 5-methyl derivative involves the regioselective α -alkylation of a protected isothiazolidine 1,1-dioxide core[2],[5].

Figure 1: Overall synthetic logic for 5-Methylisothiazolidine 1,1-dioxide via the DMB-protection route.

Mechanistic Workflow of α -Lithiation

The critical step in this pathway is the introduction of the methyl group at the C5 position (adjacent to the sulfonyl group). The sulfonyl moiety strongly electron-withdraws, acidifying the adjacent α -protons.

Kinetic Control: The reaction must be executed at strictly cryogenic temperatures (-78 °C) using a strong base like n-butyllithium (n-BuLi). If the temperature is allowed to rise prior to electrophilic trapping, the resulting lithium sulfonyl carbanion can undergo unwanted β -elimination, leading to the irreversible ring-opening of the sultam.

Figure 2: Mechanistic workflow demonstrating the causality of kinetic deprotonation and electrophilic trapping.

Alternative Pathway: Intramolecular Carbo-Michael Strategy

While the lithiation-alkylation route is optimal for the simple 5-methyl derivative, recent literature highlights an alternative for highly substituted sultams. Alkyl isothiazolidine-1,1-dioxide 3-carboxylates can be synthesized via a NaH-mediated intramolecular carbo-Michael reaction[3]. In this approach, α -amino acid esters are sulfonylated with (2-chloroethyl)sulfonyl chloride to form vinyl sulfonamides, which then undergo base-promoted cyclization[3]. Though elegant, this route is generally reserved for complex 3-substituted bioisosteres rather than the primary C5-methylated target.

Experimental Protocols

The following self-validating protocols are adapted from established pharmaceutical patent literature for cryptochrome modulators[2],[5].

Protocol A: Regioselective α -Methylation

Objective: Synthesis of 2-(2,4-dimethoxybenzyl)-5-methylisothiazolidine-1,1-dioxide.

-

Preparation: To an oven-dried, argon-purged round-bottom flask, add 2-(2,4-dimethoxybenzyl)isothiazolidine-1,1-dioxide (0.600 g, 2.2 mmol) and anhydrous Tetrahydrofuran (THF) (29 mL).

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C.

-

Lithiation: Dropwise, add n-butyllithium (1.725 mL of a 2.5 M solution in hexanes, 4.3 mmol). Note: An excess of base is utilized to ensure rapid and complete kinetic enolate formation at cryogenic temperatures. Stir the deep-colored solution at -78 °C for exactly 1 hour.

-

Alkylation: Introduce Iodomethane (MeI) (0.150 mL, 2.4 mmol) dropwise. Maintain stirring at -78 °C for 1 hour, then slowly remove the cooling bath to allow the mixture to warm to room temperature.

-

Workup: Quench the reaction carefully with saturated aqueous NH 4 Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography to yield the methylated intermediate.

Protocol B: Global N-Deprotection

Objective: Cleavage of the DMB group to yield 5-Methylisothiazolidine 1,1-dioxide.

-

Preparation: Dissolve 2-(2,4-dimethoxybenzyl)-5-methylisothiazolidine-1,1-dioxide (0.292 g, 1.0 mmol) in anhydrous Methylene Chloride (CH 2 Cl 2 ) (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA) (5.0 mL, 67.3 mmol). The solution will rapidly turn red, indicating the formation of the stabilized 2,4-dimethoxybenzyl cation.

-

Reaction: Stir the mixture at 0 °C for 3 hours. Monitor completion via TLC (disappearance of the starting material).

-

Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. Purify the crude residue by silica gel chromatography (eluting with 30-75% Ethyl Acetate in Hexanes) to afford the target compound as a clear oil (0.117 g, 90% yield)[5].

Quantitative Data & Reaction Parameters

The table below summarizes the critical parameters and expected yields for the complete synthetic workflow.

| Reaction Step | Reagents & Solvents | Temperature | Time | Typical Yield | Key Mechanistic Role |

| 1. Scaffold Assembly | 3-Chloropropanesulfonyl chloride, DMB-NH 2 , NaH, THF | 0 °C to RT | 12 h | 75–85% | Intramolecular S N 2 cyclization to form the γ -sultam ring. |

| 2. α -Methylation | n-BuLi (~2.0 eq), MeI (1.1 eq), anhydrous THF | -78 °C | 2 h | 70–80% | Kinetic deprotonation & electrophilic trapping; prevents ring-opening. |

| 3. N-Deprotection | TFA (excess), CH 2 Cl 2 | 0 °C | 3 h | 90% | Acidic cleavage of the electron-rich DMB group without metal catalysts. |

References

- Hirose, T. et al. "Carbazole-containing sulfonamides as cryptochrome modulators.

- Hirose, T. et al. "Carbazole-containing sulfonamides as cryptochrome modulators.

-

Grygorenko, O. et al. "Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy." Tetrahedron, vol. 124, 133013, 2022.[Link]

Sources

- 1. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]

- 2. WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Isothiazolidine 1,1-dioxide|1,3-Propanesultam|5908-62-3 [benchchem.com]

- 5. JP6377054B2 - Carbazole-containing sulfonamides as cryptochrome modulators - Google Patents [patents.google.com]

Protocol for N-alkylation of 5-Methylisothiazolidine 1,1-dioxide in Organic Synthesis

Introduction: The Strategic Importance of N-Functionalized γ-Sultams

The isothiazolidine 1,1-dioxide scaffold, a class of cyclic sulfonamides commonly referred to as γ-sultams, represents a cornerstone in medicinal chemistry and drug development. These saturated five-membered heterocyclic systems are recognized as valuable bioisosteres of lactams, offering improved metabolic stability and unique physicochemical properties. The nitrogen atom of the sultam ring presents a critical handle for synthetic diversification, enabling the introduction of a wide array of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. The N-alkylation of these scaffolds is a fundamental transformation for creating libraries of novel compounds for biological screening.

This application note provides a comprehensive guide to the N-alkylation of 5-methylisothiazolidine 1,1-dioxide, a representative γ-sultam. We will delve into the mechanistic rationale behind protocol choices, present detailed experimental procedures for two primary alkylation strategies, and offer insights into reaction optimization and troubleshooting.

Scientific Rationale and Mechanistic Considerations

The choice of alkylation strategy is dictated by the nature of the alkylating agent and the overall synthetic goal. Here, we focus on two robust and widely applicable methods: classical N-alkylation with alkyl halides and the Mitsunobu reaction for the use of alcohols as alkylating partners.

Visualizing the N-Alkylation Pathway

Caption: Workflow for the two primary N-alkylation methods.

Experimental Protocols

Method A: N-Alkylation using Alkyl Halides

This classical approach involves the deprotonation of the sultam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Rationale for Reagent Selection:

-

Base: The choice of base depends on the acidity of the N-H proton and the nature of the alkylating agent.

-

Strong Bases (e.g., NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the sultam, driving the reaction to completion. It is particularly useful for less reactive alkyl halides.

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are milder and often sufficient for reactive alkylating agents like benzyl or allyl halides. Cesium carbonate (Cs₂CO₃) offers the advantage of higher solubility in organic solvents and can enhance reaction rates.[1]

-

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred. These solvents effectively solvate the cation of the base, leaving the nitrogen anion more nucleophilic.[2]

-

Alkylating Agent: Primary alkyl halides (iodides > bromides > chlorides) are the most effective. Secondary halides may lead to elimination byproducts, and tertiary halides are generally unreactive.

Detailed Protocol (using NaH and Methyl Iodide):

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylisothiazolidine 1,1-dioxide (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Method B: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction provides a powerful alternative for the N-alkylation of sulfonamides using alcohols, proceeding under mild, neutral conditions.[3] This method is particularly advantageous when the corresponding alkyl halide is unstable or inaccessible.

Rationale for Reagent Selection:

-

Phosphine: Triphenylphosphine (PPh₃) is the most common phosphine used.

-

Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the standard reagents for activating the alcohol. DIAD is often preferred due to its lower toxicity.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for Mitsunobu reactions.

Detailed Protocol (using a primary alcohol):

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-methylisothiazolidine 1,1-dioxide (1.0 eq), the desired primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Data Summary and Comparison

| Parameter | Method A (Alkyl Halide) | Method B (Mitsunobu) |

| Alkylating Agent | Alkyl halides (R-X) | Alcohols (R-OH) |

| Key Reagents | Base (e.g., NaH, K₂CO₃) | PPh₃, DIAD/DEAD |

| Typical Solvents | DMF, DMSO, MeCN | THF |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |

| Advantages | Cost-effective for simple alkylations, strong driving force with strong bases. | Mild conditions, broad alcohol scope, useful for complex substrates.[4] |

| Disadvantages | Requires strong bases for less reactive halides, potential for elimination side reactions. | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification. |

Troubleshooting and Optimization

-

Low Conversion:

-

Method A: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or KHMDS. Ensure all reagents and solvents are anhydrous. The reaction temperature may need to be increased.

-

Method B: Ensure all reagents are of high purity and the reaction is strictly anhydrous. The order of addition can be critical; typically, the azodicarboxylate is added last.

-

-

Side Reactions:

-

O-Alkylation: While less common for sulfonamides compared to lactams, O-alkylation can occur, particularly with "harder" alkylating agents. Using softer alkylating agents (e.g., alkyl iodides) can favor N-alkylation.

-

Dialkylation: Generally not observed with sulfonamides due to steric hindrance and the reduced nucleophilicity of the N-alkylated product.[5]

-

Conclusion

The N-alkylation of 5-methylisothiazolidine 1,1-dioxide is a versatile transformation that can be achieved through multiple synthetic routes. The choice between classical alkylation with alkyl halides and the Mitsunobu reaction with alcohols will depend on the specific substrate, desired product, and overall synthetic strategy. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently generate a diverse range of N-substituted γ-sultams for applications in drug discovery and development.

References

- Henry, J. R., et al. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters.

-

Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. Available from: [Link]

- Kasyan, A., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

- Movassaghi, M., & Stadler, D. A. (2006). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic Letters, 8(15), 3255-3258.

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

- Synfacts. (2017). Alkylation of Amines under Mitsunobu Conditions. Synfacts, 13(08), 0838.

- Wuts, P. G., & Wilson, B. A. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 6(11), 1749-1752.

-

Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

Application Note: 5-Methylisothiazolidine 1,1-Dioxide as a Privileged Sultam Building Block in Medicinal Chemistry

Executive Summary & Scientific Rationale

In the contemporary landscape of drug discovery, escaping "flatland" (sp²-hybridized chemical space) is a primary directive for improving clinical success rates. Sultams (cyclic sulfonamides) have emerged as highly versatile, metabolically stable bioisosteres for amides and acyclic sulfonamides [1]. Among these, 5-methylisothiazolidine 1,1-dioxide (a 5-membered γ-sultam) represents a premium sp³-rich building block.

The Causality of Scaffold Selection: The strategic incorporation of the 5-methyl group on the isothiazolidine ring is not merely structural; it is functionally transformative.

-

Symmetry Breaking & Chiral Exploration: The methyl group breaks the planar symmetry of the ring, introducing a stereogenic center at C5. This allows medicinal chemists to probe distinct spatial pockets within a target's active site [3].

-

Conformational Rigidity: The cyclic nature of the γ-sultam restricts the rotation of the S-N bond. When binding to a target protein, this pre-organization drastically lowers the entropic penalty ( ΔS ) compared to highly flexible acyclic sulfonamides.

-

Tuning Exit Vectors: The steric bulk of the 5-methyl group alters the trajectory (exit vector) of substituents attached to the nitrogen atom, enabling precise structure-activity relationship (SAR) fine-tuning [1].

Physicochemical Profiling & Bioisosteric Advantage